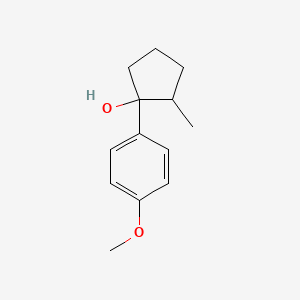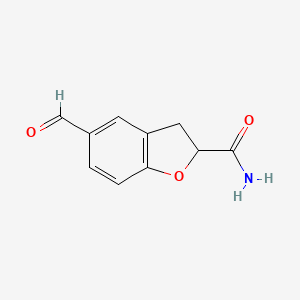![molecular formula C11H19NO2 B13224109 3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B13224109.png)
3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a hydroxycyclohexyl group attached to a pyrrolidin-2-one ring. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one can be achieved through various methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for pyrrolidinones often involve the amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, or ring expansion of β-lactams or cyclopropylamides .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, reduced derivatives, and substituted pyrrolidinones.
Scientific Research Applications
3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.
Medicine: Pyrrolidinones are used in the development of drugs for various diseases.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by its ability to bind to enantioselective proteins, leading to different binding modes and biological profiles .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the hydroxycyclohexyl group.
Pyrrolidin-2,5-dione: Contains an additional carbonyl group.
Prolinol: A derivative with a hydroxyl group on the pyrrolidine ring.
Uniqueness
3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one is unique due to the presence of the hydroxycyclohexyl group, which enhances its biological activity and reactivity compared to other pyrrolidinone derivatives .
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-[(4-hydroxycyclohexyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H19NO2/c13-10-3-1-8(2-4-10)7-9-5-6-12-11(9)14/h8-10,13H,1-7H2,(H,12,14) |
InChI Key |
AIUDDUXQPXIIQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC2CCNC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide](/img/structure/B13224031.png)
![2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13224044.png)
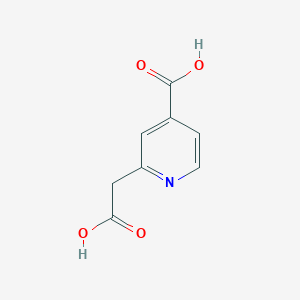
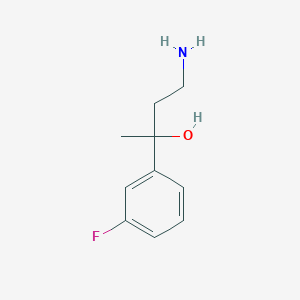

![1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13224072.png)
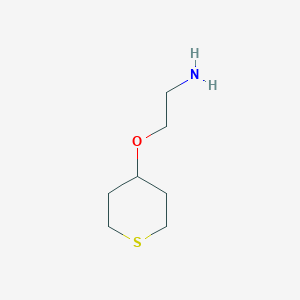

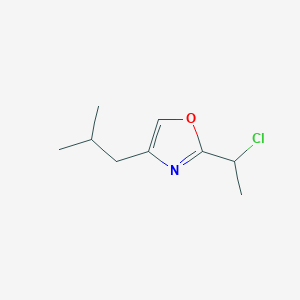

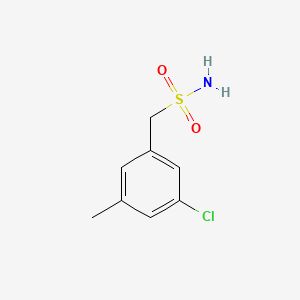
![4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B13224131.png)
